Butocarboxim sulfoxide Butocarboxim sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341596
InChI: InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
SMILES: CC(C(=NOC(=O)NC)C)S(=O)C
Molecular Formula: C7H14N2O3S
Molecular Weight: 206.27 g/mol

Butocarboxim sulfoxide

CAS No.:

Cat. No.: VC13341596

Molecular Formula: C7H14N2O3S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Butocarboxim sulfoxide -

Specification

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
IUPAC Name [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate
Standard InChI InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
Standard InChI Key RCTCYOQIGNPQJH-WEVVVXLNSA-N
Isomeric SMILES CC(/C(=N/OC(=O)NC)/C)S(=O)C
SMILES CC(C(=NOC(=O)NC)C)S(=O)C
Canonical SMILES CC(C(=NOC(=O)NC)C)S(=O)C

Introduction

Chemical Identity and Structural Properties

Butocarboxim sulfoxide belongs to the oxime carbamate class, with the molecular formula C₇H₁₄N₂O₃S and a molecular weight of 206.26 g/mol . Its IUPAC name is 3-(methylsulfinyl)-2-butanone O-[(methylamino)carbonyl]oxime, reflecting its sulfoxide functional group derived from the oxidation of butocarboxim's thioether moiety .

Key Physicochemical Properties

PropertyValueSource
Density1.3 ± 0.1 g/cm³
LogP (Partition Coefficient)-1.10
SolubilityHighly soluble in polar solvents (e.g., acetonitrile)
StabilityStable at 4°C; degrades under alkaline/oxidative conditions

The sulfoxide group enhances polarity compared to the parent compound, influencing its environmental mobility .

Synthesis and Metabolic Pathways

Butocarboxim sulfoxide forms via oxidative metabolism of butocarboxim in biological and environmental systems:

  • Enzymatic Oxidation: Cytochrome P450 enzymes in plants and animals convert butocarboxim to its sulfoxide .

  • Environmental Oxidation: Soil and water exposure to oxygen or UV light induces non-enzymatic oxidation .

Further oxidation yields butocarboxim sulfone, a terminal metabolite with reduced insecticidal activity .

Analytical Detection Methods

Chromatographic Techniques

Modern multiresidue methods employ UHPLC-QTOF-MS/MS and LC-MS/MS for sensitive detection:

MethodLOD (μg/kg)LOQ (μg/kg)Matrix ApplicabilitySource
UHPLC-QTOF (SWATH)0.10.5Crops, soil
LC-MS/MS (tMRM)0.010.05Food commodities
HPLC-UV5.010.0Plant tissues

Key Advancements:

  • Online Dilution LC-MS/MS: Improves peak symmetry for early-eluting polar analytes (e.g., methamidophos, cyromazine) .

  • Isotopic Resolution: High-resolution MS (42,000 FWHM) separates critical pairs like MGK-264/ametoctradin (Δm/z = 0.02246) .

Immunoassays

A monoclonal antibody-based chemiluminescent assay achieves detection limits of 0.1 μg/kg in agricultural products, enabling rapid field testing .

Environmental Fate and Ecotoxicology

Persistence and Mobility

ParameterValue/BehaviorSource
Soil DT₅₀7–14 days (pH-dependent)
Water Sediment AdsorptionLow (Koc = 50–100 mL/g)
VolatilizationModerate (Henry's constant = 3.2 × 10⁻⁶ atm·m³/mol)

Ecotoxicological Impacts

OrganismLC₅₀/EC₅₀ (mg/L)EndpointSource
Daphnia magna0.12 (48h)Immobilization
Oncorhynchus mykiss2.3 (96h)Mortality
Apis mellifera0.008 (contact)Lethality

Butocarboxim sulfoxide exhibits 10× higher aquatic toxicity than butocarboxim due to increased bioavailability .

Toxicological Profile

Acute Toxicity (Mammalian)

RouteLD₅₀ (mg/kg)SpeciesSource
Oral250–350Rat
Dermal>2,000Rabbit
Inhalation1.2 mg/L (4h)Rat

Chronic Effects

  • Neurotoxicity: Inhibits acetylcholinesterase (AChE) at IC₅₀ = 0.8 μM .

  • Developmental Toxicity: Teratogenic in zebrafish embryos at 5 μg/L .

Regulatory Status and Applications

Global Regulations

RegionMRL (μg/kg)MatrixSource
EU10 (default)All foods
USANot registered
China20 (vegetables)Leafy greens

Agricultural Use

Butocarboxim sulfoxide itself lacks insecticidal activity but serves as a regulatory marker for butocarboxim application compliance . Monitoring is critical in:

  • Integrated Pest Management (IPM): Residue tracking in rotational crops .

  • Organic Certification: Detection thresholds ≤2.5 μg/kg in EU-certified produce .

Emerging Research and Challenges

  • Nanoremediation: TiO₂ photocatalysis degrades 98% of butocarboxim sulfoxide in 30 min under UV .

  • Metabolomic Profiling: HRMS libraries now include 504 pesticides, enabling retrospective analysis .

  • Antibody Engineering: Phage-display libraries yield high-affinity binders (Kd = 0.3 nM) for on-site sensors .

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